molecular formula C20H22BrNO3 B3670005 N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

Cat. No.: B3670005
M. Wt: 404.3 g/mol
InChI Key: SUVLWRYTMVVYEV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is an organic compound that features a cyclopentane ring substituted with a carboxamide group, a 4-bromophenyl group, and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and a carboxylic acid derivative.

    Substitution with 4-Bromophenyl and 3,4-Dimethoxyphenyl Groups: The substitution reactions can be carried out using electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structural features make it a candidate for the synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound can be used in studies investigating its biological activity, including its effects on cellular processes and pathways.

    Industrial Applications: It may find use in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and influencing cellular signaling pathways. The exact mechanism can vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
  • N-(4-fluorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
  • N-(4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

Uniqueness

N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in halogen bonding, affect the compound’s lipophilicity, and alter its electronic characteristics compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO3/c1-24-17-10-5-14(13-18(17)25-2)20(11-3-4-12-20)19(23)22-16-8-6-15(21)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVLWRYTMVVYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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